

Unveiling Sulpiride Impurity D: A Technical Guide to 2-Methoxy-5-sulfamoylbenzoic Acid

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Compound of Interest

Compound Name: 2,3-Dimethoxy-5-sulfamoylbenzoic Acid

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulpiride Impurity D, correctly identified as 2-Methoxy-5-sulfamoylbenzoic Acid. The initial topic referencing **2,3-Dimethoxy-5-sulfamoylbenzoic Acid** has been clarified through extensive research, which indicates that the recognized impurity in Sulpiride is the 2-methoxy variant. This document details its chemical properties, synthesis, and analytical methodologies for its detection and quantification, serving as a vital resource for professionals in pharmaceutical development and quality control.

Chemical and Physical Properties

2-Methoxy-5-sulfamoylbenzoic Acid is a known process impurity and potential degradation product of Sulpiride, an antipsychotic medication. Understanding its fundamental properties is crucial for its isolation, identification, and control in the final drug product.

Property	Value	Reference
IUPAC Name	2-Methoxy-5-sulfamoylbenzoic acid	[1]
Synonyms	Sulpiride EP Impurity D, 5-(Aminosulfonyl)-2-methoxybenzoic acid, 5-Sulfamoyl-o-anisic acid	[1]
CAS Number	22117-85-7	[1][2]
Molecular Formula	C ₈ H ₉ NO ₅ S	[2]
Molecular Weight	231.23 g/mol	[2]

Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid

The formation of 2-Methoxy-5-sulfamoylbenzoic Acid as an impurity is primarily linked to the synthesis of Sulpiride. It is often a key starting material or an intermediate that can carry over into the final active pharmaceutical ingredient (API). There are two main synthetic routes to its precursor, methyl 2-methoxy-5-sulfamoylbenzoate.

Traditional Synthesis Route

The conventional synthesis begins with salicylic acid and involves a multi-step process.[3][4][5][6] This pathway is often associated with the generation of significant waste.

Experimental Protocol: Traditional Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

- **Methylation:** Salicylic acid is methylated, typically using dimethyl sulfate, to produce methyl 2-methoxybenzoate.
- **Chlorosulfonation:** The resulting ester undergoes chlorosulfonation with chlorosulfonic acid to yield methyl 2-methoxy-5-(chlorosulfonyl)benzoate.
- **Amination:** The chlorosulfonyl derivative is then reacted with ammonia to form methyl 2-methoxy-5-sulfamoylbenzoate.

Modern Synthesis Route

A more contemporary and efficient approach involves the direct sulfamoylation of a chlorinated precursor.^{[3][5][6]}

Experimental Protocol: Modern Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

- **Reaction Setup:** In a reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran, 50g (0.25mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g of cuprous bromide (0.0125mol), and 25.7g (0.25mol) of sodium aminosulfonate.^[6]
- **Reaction Conditions:** Heat the mixture to 65°C and maintain for 12 hours.^[6]
- **Work-up and Isolation:** After the reaction, add 2g of activated carbon to the mixture and filter while hot. The filtrate is then concentrated under reduced pressure to yield methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder.^[6]

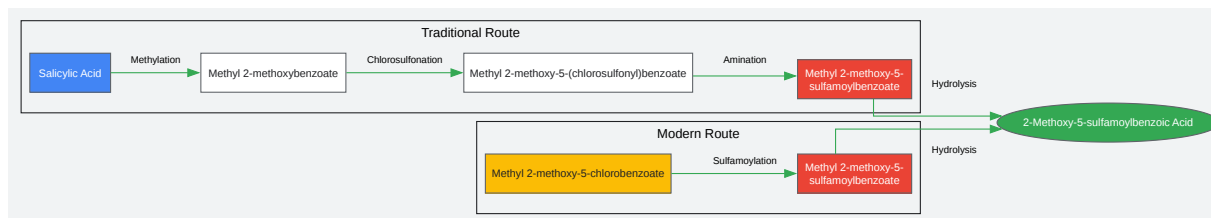
Hydrolysis to 2-Methoxy-5-sulfamoylbenzoic Acid

To obtain the final impurity, 2-Methoxy-5-sulfamoylbenzoic Acid, the methyl ester precursor from either synthetic route must be hydrolyzed. While specific protocols for this final step are not extensively detailed in the reviewed literature, a standard ester hydrolysis procedure would be employed.

General Experimental Protocol: Hydrolysis

- **Reaction:** The methyl 2-methoxy-5-sulfamoylbenzoate is treated with an aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) and heated to facilitate hydrolysis.
- **Acidification:** The reaction mixture is then acidified to precipitate the carboxylic acid.
- **Purification:** The crude 2-Methoxy-5-sulfamoylbenzoic Acid is collected by filtration and can be further purified by recrystallization.

Synthesis Pathway of Methyl 2-methoxy-5-sulfamoylbenzoate (Precursor to Sulpiride Impurity D)



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Caption: Synthesis routes to Sulpiride Impurity D precursor.

Analytical Methods for Detection and Quantification

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing. Several analytical techniques are employed for the detection and quantification of 2-Methoxy-5-sulfamoylbenzoic Acid in Sulpiride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of Sulpiride and its impurities due to its high resolution and sensitivity.

Parameter	Method 1	Method 2
Column	Waters®-C18 (250 mm x 4.6 mm, 5 µm)	Cyano column (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : 0.01 M Dihydrogenphosphate buffer (45:55), pH 4.0	Acetonitrile : Water (70:30 v/v), pH 7.0
Flow Rate	1.0 mL/min	Not Specified
Detection	Fluorescence (Excitation: 300 nm, Emission: 365 nm)	UV at 221 nm
Reference	[7][8]	[9][10]

Experimental Protocol: HPLC Analysis

- **Standard and Sample Preparation:** Prepare stock solutions of Sulpiride and its impurities in a suitable solvent such as methanol. Further dilute with the mobile phase to obtain working standard solutions.^[7] For pharmaceutical preparations, dissolve a known amount of the powdered drug product in the solvent, sonicate, filter, and dilute to the working concentration.
- **Chromatographic Run:** Inject the prepared solutions into the HPLC system operating under the specified conditions.
- **Data Analysis:** Identify and quantify the impurities by comparing the retention times and peak areas with those of the reference standards.

Thin-Layer Chromatography (TLC)

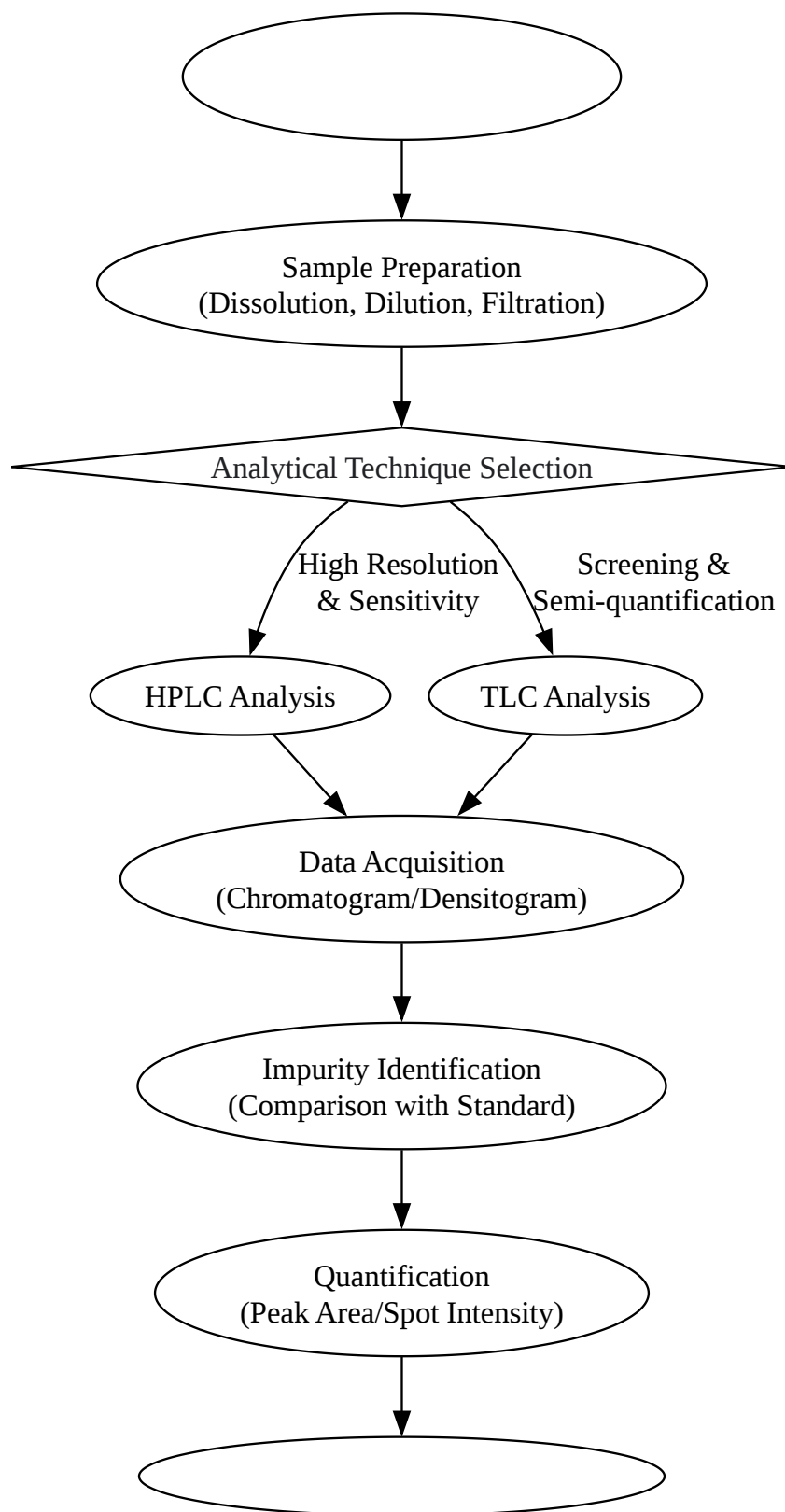
TLC provides a simpler and more cost-effective method for the qualitative and semi-quantitative analysis of impurities.

Parameter	Value
Stationary Phase	Silica gel 60 F254 plates (20 x 10 cm, 0.2 mm layer)
Mobile Phase	Methylene chloride : Methanol : Ammonia solution (25%) (18 : 2.8 : 0.4, v/v/v)
Development Distance	90 mm
Detection	Scanning densitometry at 240 nm
Reference	[11] [12] [13]

Experimental Protocol: TLC Analysis

- **Sample Application:** Apply the standard and sample solutions to the TLC plate using a suitable applicator.
- **Development:** Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches the specified distance.

- Detection and Quantification: After drying the plate, visualize the spots under UV light and perform scanning densitometry at the specified wavelength to quantify the impurities.



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